molecular formula C18H23NO4 B13630965 2-((Benzyloxy)carbonyl)decahydroisoquinoline-1-carboxylic acid

2-((Benzyloxy)carbonyl)decahydroisoquinoline-1-carboxylic acid

Cat. No.: B13630965
M. Wt: 317.4 g/mol
InChI Key: KDQZEJBSPWDNRJ-UHFFFAOYSA-N
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Description

2-[(benzyloxy)carbonyl]-decahydroisoquinoline-1-carboxylic acid is a complex organic compound with a unique structure that includes a decahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzyloxy)carbonyl]-decahydroisoquinoline-1-carboxylic acid typically involves multiple steps, including the formation of the decahydroisoquinoline core and the introduction of the benzyloxycarbonyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound may involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(benzyloxy)carbonyl]-decahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(benzyloxy)carbonyl]-decahydroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(benzyloxy)carbonyl]-decahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(benzyloxy)carbonyl]-decahydroisoquinoline-1-carboxylic acid is unique due to its decahydroisoquinoline core, which imparts specific chemical and biological properties

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid

InChI

InChI=1S/C18H23NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21)

InChI Key

KDQZEJBSPWDNRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCN(C2C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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